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Compound of Interest

Compound Name: 3-(2-Chlorophenoxy)pyrrolidine
Cat. No.: B1648067
Get Quote

Executive Summary & Compound Identity

3-(2-Chlorophenoxy)pyrrolidine is a secondary amine building block frequently utilized in the
synthesis of GPCR ligands and kinase inhibitors. Its physicochemical behavior is dominated by
two competing structural motifs: the basic pyrrolidine ring (hydrophilic/ionizable) and the
lipophilic 2-chlorophenoxy ether tail.

Understanding the solubility and stability of this compound requires a strict distinction between
its Free Base and Hydrochloride Salt forms, as their behaviors are diametrically opposed in
most solvent systems.

Chemical Identification
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Property Detail

IUPAC Name 3-(2-chlorophenoxy)pyrrolidine
CAS (Free Base) 946715-25-9

CAS (HCI Salt) 1185298-15-0

Molecular Weight 197.66 g/mol (Free Base)
Predicted LogP ~2.3 (Lipophilic)

Predicted pKa ~9.5 - 10.5 (Secondary Amine)

Viscous oil (Free Base) or White crystalline solid

Appearance
PP (HCI Salt)

Solubility Profile

The solubility of 3-(2-Chlorophenoxy)pyrrolidine is governed by pH-dependent ionization.
The unprotonated free base is lipophilic, while the protonated species (salt) is highly polar.

Solvent Compatibility Matrix

Note: "High" > 50 mg/mL, "Moderate" 10-50 mg/mL, "Low" <1 mg/mL.
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Specific
Solvent Class
Solvent

Solubility
(Free Base)

Solubility (HCI
Salt)

Mechanistic
Insight

Dichloromethane
(DCM)

Chlorinated

High

Moderate

DCM solubilizes
the lipophilic
ether tail; salts
may require
small % MeOH.

Methanol /
Ethanol

Alcohols

High

High

Protic solvents
stabilize both the
amine H-bonds

and ionic pairs.

Aprotic Polar DMSO / DMF

High

High

Universal solvent
for this scaffold;
disrupts lattice
energy of the

salt.

Aqueous Water (pH 7)

Low

High

Free base
precipitates at
neutral pH; Salt
dissociates

freely.

Aqueous 0.1 M HCI

High

High

Protonation
drives solubility
via ion-dipole

interactions.

Hexane /
Hydrocarbons
Heptane

Moderate

Insoluble

Non-polar
solvents cannot
overcome the
lattice energy of

the salt.
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Good for free

THF / Diethyl ) base extraction;
Ethers High Low
Ether poor for salt
dissolution.

Critical Formulation Note

Avoid Ketones: Do not store the free base in Acetone or MEK for extended periods. Secondary
amines can react with ketones to form enamines or hemiaminals (Schiff base analogs), leading
to purity degradation.

Experimental Protocol: Solubility Determination

Do not rely on visual estimation alone. Use this self-validating Saturation Shake-Flask protocol
to generate quantitative data for your specific lot.

Protocol A: Thermodynamic Solubility (HPLC-UV)

o Preparation: Add excess solid (approx. 10 mg) to 1 mL of the target solvent in a chemically
resistant glass vial (borosilicate).

o Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).

 Clarification: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 um PTFE filter
(ensure filter compatibility).

» Quantification: Dilute the supernatant with Mobile Phase (e.g., 50:50 ACN:Water) and inject
into HPLC.

o Detection: UV at 220 nm (Amine/Phenyl absorption).

o Standard Curve: Prepare a 3-point calibration curve (0.1, 0.5, 1.0 mg/mL) in DMSO.

Visualization: Solubility Screening Workflow
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Caption: Figure 1. Standardized Saturation Shake-Flask workflow for quantitative solubility
assessment.

Stability Profiling
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3-(2-Chlorophenoxy)pyrrolidine is generally stable but possesses specific vulnerabilities
related to the secondary amine and the ether linkage.

Degradation Pathways

e Oxidation (N-Oxide Formation):
o Trigger: Exposure to air/oxygen, especially in solution or under light.

o Mechanism:[1][2] The lone pair on the pyrrolidine nitrogen is susceptible to radical attack,
forming the N-oxide.

o Mitigation: Store under Argon/Nitrogen; use opaque vials.
» Salt Disproportionation:
o Trigger: High humidity or basic micro-environments.

o Mechanism:[1][2] The HCI salt may lose HCI gas or absorb moisture, reverting partially to
the oily free base (hygroscopic deliquescence).

o Mitigation: Store in a desiccator at -20°C.

Stress Testing Protocol (Forced Degradation)

To validate stability for a specific application (e.g., stock solution shelf-life), perform this rapid
stress test:
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Expected Outcome (Pass

Stress Condition Duration o
Criteria)
Acid Hydrolysis (0.1 N HCI, < 2% Degradation (Ether
24 Hours
60°C) linkage is robust)
Base Hydrolysis (0.1 N NaOH, < 2% Degradation (Pyrrolidine
24 Hours )
60°C) is stable)
Monitor Closely: Potential N-
Oxidation (3% H202, RT) 4 Hours oxide formation (> 5%
degradation possible)
N ) Moderate risk; protect from
Photostability (UV Light) 24 Hours

light.[1]
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Caption: Figure 2. Critical degradation pathways and required mitigation strategies for long-

term storage.

Storage and Handling Recommendations

Based on the physicochemical profile, the following handling Standard Operating Procedures

(SOPs) are recommended:

¢ Solid State Storage:
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o HCI Salt: Store at -20°C in a tightly sealed container with desiccant. It is hygroscopic.

o Free Base: Store at -20°C under inert gas (Argon/Nitrogen). It is likely an oil or low-melting
solid prone to oxidation.

e Stock Solutions:
o Prepare stocks in DMSO or Methanol (anhydrous).

o Avoid storing aqueous stocks for > 24 hours due to potential microbial growth or slow
hydrolysis (though chemically robust, aqueous amine solutions can absorb CO2 from air
to form carbamates/carbonates).

o Shelf Life: DMSO stocks (10 mM) are typically stable for 3—6 months at -20°C if freeze-
thaw cycles are minimized.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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